1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone
Description
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-[5-nitro-2-(oxan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-9(13(15)16)11-12(8)10-4-2-3-5-17-10/h6,10H,2-5H2,1H3 |
InChI Key |
JGPSJLLXHGOCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C2CCCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The foundational step is the formation of the pyrazole ring by reacting hydrazines with β-diketones or their equivalents. For example, cyclocondensation of 4-substituted tetrahydropyranyl hydrazine derivatives with β-diketones yields pyrazoles bearing the tetrahydropyran moiety at the 2-position.
| Step | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Tetrahydropyranyl hydrazine + β-diketone | Ethanol, reflux, 12-24 h | Formation of 2-tetrahydropyran-pyrazole core |
Introduction of the Ethanone Group at the 3-Position
The acetylation of the pyrazole core at the 3-position is commonly achieved by reacting the pyrazole intermediate with ethanoyl chloride (acetyl chloride) under basic conditions such as in the presence of pyridine or triethylamine.
| Step | Reactants | Conditions | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| 2 | 2-Tetrahydropyran-pyrazole + ethanoyl chloride | Basic medium (pyridine), 0-25°C, 2-6 h | 70-85 | Acylation at 3-position |
Nitration at the 5-Position of Pyrazole
Nitration is performed either on the pyrazole intermediate or on the fully substituted compound. Common nitrating agents include nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid overreaction.
| Step | Reactants | Conditions | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| 3 | 3-Acetyl-2-tetrahydropyran-pyrazole + HNO3/H2SO4 | 0-5°C, short reaction time | 60-75 | Selective nitration at 5-position |
Alternative Synthetic Routes and Variations
One-Pot Multi-Step Synthesis
Some protocols describe a one-pot synthesis combining cyclocondensation, acylation, and nitration sequentially without isolation of intermediates. This approach reduces purification steps but requires careful control of reaction conditions.
| Step | Procedure Description | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-3 | Sequential addition of hydrazine, β-diketone, ethanoyl chloride, and nitrating agent | Ethanol solvent, temperature control, base addition | 55-70 |
Use of Functionalized Precursors
In some studies, the tetrahydropyran substituent is introduced via a functionalized β-diketone or pyrazole precursor bearing a protected hydroxyl group, which is later deprotected to yield the final compound.
Characterization and Analysis
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the pyrazole ring, tetrahydropyran ring, nitro group, and acetyl moiety.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- X-ray Crystallography : Used for definitive structural confirmation and molecular geometry refinement.
- Infrared Spectroscopy (IR) : Detects characteristic nitro group vibrations and carbonyl stretch.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Stepwise synthesis | Hydrazine + β-diketone → Pyrazole → Acetylation → Nitration | Reflux ethanol, basic acylation, low-temp nitration | 60-85 | High purity, well-controlled | Multi-step, time-consuming | |
| One-pot multi-step | Hydrazine + β-diketone + acetyl chloride + nitrating agent | Sequential addition, ethanol solvent | 55-70 | Reduced purification steps | Requires careful control | |
| Functionalized precursor | Protected β-diketone or pyrazole derivative | Standard cyclocondensation and deprotection | 65-80 | Allows selective substitution | Additional protection steps |
Chemical Reactions Analysis
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is used in various scientific research applications, including:
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of androgen receptor inhibition, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of androgen-dependent cells .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
1-(5-Nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone (CAS Number: 2708292-32-2) is a compound that belongs to the pyrazole family, which has gained attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone is CHNO. The presence of the nitro group and the tetrahydropyran moiety in its structure contributes to its unique biological properties.
Biological Activities
The biological activities of pyrazole derivatives, including 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone, have been extensively studied. Key activities include:
1. Antioxidant Activity
Research indicates that pyrazole derivatives can act as antioxidants. A study highlighted the protective effects of certain thieno[2,3-c]pyrazole compounds against oxidative stress in fish erythrocytes, suggesting that similar mechanisms may be applicable to 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone .
2. Antimicrobial Activity
Pyrazole compounds have demonstrated significant antimicrobial properties. Various studies have reported their efficacy against a range of bacterial and fungal strains, indicating potential use in treating infections .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Several studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
4. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. They can inhibit certain enzymes involved in inflammatory processes, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
A notable study investigated the biological effects of various pyrazole derivatives, including those similar to 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone. The findings suggested:
- Erythrocyte Protection: Compounds exhibited protective effects against toxic agents in fish models, indicating potential for use in environmental toxicology and aquaculture .
| Treatment Group | Control | 4-Nonylphenol | Compound A | Compound B |
|---|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 | 0.6 ± 0.16 |
This table summarizes the percentage of altered erythrocytes in different treatment groups exposed to toxic agents, demonstrating the protective effect of pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
